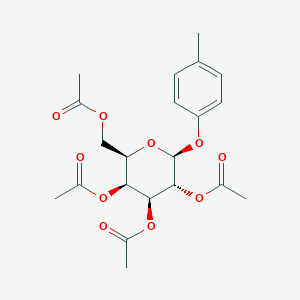![molecular formula C18H54N3Si6Sm B3068297 Tris[N,N-bis(trimethylsilyl)amide]samarium(III) CAS No. 35789-01-6](/img/structure/B3068297.png)
Tris[N,N-bis(trimethylsilyl)amide]samarium(III)
概要
説明
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is an organometallic compound with the molecular formula Sm(N(Si(CH₃)₃)₂)₃. It is a samarium-based compound where the samarium ion is coordinated by three bis(trimethylsilyl)amide ligands. This compound is known for its use as a catalyst in various organic reactions and polymerization processes .
準備方法
Synthetic Routes and Reaction Conditions: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) can be synthesized through the reaction of samarium(III) chloride with sodium bis(trimethylsilyl)amide in a solvent such as tetrahydrofuran (THF). The reaction typically proceeds via a salt metathesis mechanism, resulting in the formation of the desired product and sodium chloride as a byproduct .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally involves the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of anhydrous conditions and inert atmosphere is crucial to prevent hydrolysis and oxidation of the sensitive samarium compound .
化学反応の分析
Types of Reactions: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) undergoes various types of reactions, including:
Coordination Polymerization: It acts as a catalyst in the polymerization of renewable butyrolactone-based vinyl monomers.
Hydroamination: It catalyzes the intramolecular hydroamination of non-activated alkenes.
Chiral Functionalization: It is used in the chiral functionalization of isoxazoles.
Common Reagents and Conditions:
Coordination Polymerization: Typically involves vinyl monomers and proceeds under mild conditions.
Hydroamination: Requires non-activated alkenes and proceeds under inert atmosphere to prevent oxidation.
Chiral Functionalization: Involves isoxazoles and chiral ligands under controlled temperature and inert conditions.
Major Products:
Coordination Polymerization: Produces polymers with specific properties based on the monomers used.
Hydroamination: Forms amine-functionalized products.
Chiral Functionalization: Results in chiral isoxazole derivatives.
科学的研究の応用
Tris[N,N-bis(trimethylsilyl)amide]samarium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic synthesis reactions, including polymerization and hydroamination.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of Tris[N,N-bis(trimethylsilyl)amide]samarium(III) involves the coordination of the samarium ion with the bis(trimethylsilyl)amide ligands. This coordination facilitates the activation of substrates in catalytic reactions. The samarium ion acts as a Lewis acid, enhancing the reactivity of the substrates and promoting various organic transformations .
類似化合物との比較
Tris[N,N-bis(trimethylsilyl)amide]cerium(III): Similar in structure but uses cerium instead of samarium.
Tris[N,N-bis(trimethylsilyl)amide]europium(III): Another lanthanide compound with similar coordination but different reactivity and applications.
Tris[N,N-bis(trimethylsilyl)amide]gadolinium(III): Used in different catalytic processes and has unique properties compared to the samarium compound.
Uniqueness: Tris[N,N-bis(trimethylsilyl)amide]samarium(III) is unique due to its specific catalytic properties, particularly in the polymerization of renewable monomers and hydroamination reactions. Its reactivity and selectivity in these processes make it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
bis(trimethylsilyl)azanide;samarium(3+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H18NSi2.Sm/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFPZLRACJKLCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Sm+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54N3Si6Sm | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35789-01-6 | |
| Record name | Tris[N,N-bis(trimethylsilyl)amide]samarium(III) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(1R,1''R)-3,3''-[oxybis(methylene)]bis-[1,1'-Binaphthalene]-2,2'-diol](/img/structure/B3068240.png)










